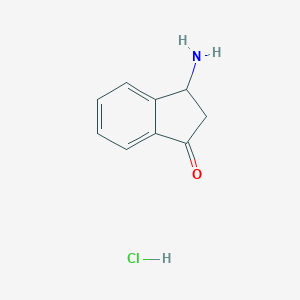

3-Aminoindan-1-one hydrochloride

Description

Contextualization within Indanone Chemistry and Indane Scaffolds

The foundation of 3-Aminoindan-1-one hydrochloride lies within the chemistry of indane and its oxidized form, indanone. The indane scaffold consists of an aromatic benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring, creating a rigid bicyclic framework with distinct chemical properties. researchgate.net This structural motif is not merely a synthetic curiosity; it is found in a variety of biologically active natural products. tudublin.iemdpi.com For instance, indanone structures have been isolated from sources ranging from the cyanobacterium Nostoc to fern and fungal metabolites. tudublin.ie

Indanones, which are indane structures containing a ketone group, are considered privileged structures in medicinal chemistry. researchgate.netresearchgate.net They are integral to the architecture of several well-established pharmaceutical drugs, such as the anti-inflammatory agent Sulindac and the Alzheimer's disease medication Donepezil. researchgate.netmdpi.com The versatility of the indanone core allows for extensive modifications, enabling chemists to explore structure-activity relationships in the design of new therapeutic agents. researchgate.net Research has demonstrated that derivatives of the indanone scaffold are investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Significance as a Privileged Structure and Synthetic Precursor

The concept of a "privileged structure" refers to a molecular framework that is capable of providing useful ligands for more than one type of biological receptor or enzyme. The indane nucleus and its analogues are considered prime examples of such scaffolds. researchgate.net Their rigid conformation and the numerous possibilities for substitution allow them to serve as a foundation for developing molecules that can target multifaceted oncologic pathways or act as neuroprotective agents. researchgate.net

This compound is particularly significant as a versatile synthetic precursor, or building block, in the construction of these more elaborate molecules. cymitquimica.com Its structure combines the privileged indanone core with a reactive amino group, opening up a wide range of chemical transformations. Organic chemists utilize this compound as a starting material in multi-step syntheses to generate novel compounds. For example, the 3-aminoindan-1-one skeleton has been incorporated into the synthesis of potential HIV-1 protease inhibitors and other complex heterocyclic systems. researchgate.net Its utility is frequently highlighted in methodologies that aim to produce libraries of medicinally relevant molecules, such as through cascade reactions or multicomponent processes. researchgate.net The development of new synthetic methods often employs aminoindane derivatives to demonstrate the broad applicability and potential of these chemical reactions. researchgate.netresearchgate.net

Chemical Data for this compound

| Property | Value | Source |

| Chemical Name | This compound | cymitquimica.com |

| Synonyms | 3-amino-2,3-dihydroinden-1-one hydrochloride | molbase.com |

| CAS Number | 152605-34-0 | cymitquimica.com |

| Molecular Formula | C₉H₁₀ClNO | cymitquimica.com |

| Molecular Weight | 183.635 g/mol | molbase.com |

| Structure | A bicyclic aromatic ketone with an amino group | researchgate.net |

Properties

IUPAC Name |

3-amino-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMUHLYLOBJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327795 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152605-34-0 | |

| Record name | 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 3 Aminoindan 1 One Hydrochloride

Role as a Versatile Synthetic Intermediate

3-Aminoindan-1-one hydrochloride serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its bifunctional nature, possessing both a reactive amine and a ketone, allows for a diverse range of chemical transformations, making it a valuable precursor in various synthetic endeavors.

Precursor in Pharmaceutical Compound Synthesis

The indanone framework is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds. researchgate.net this compound, in particular, is a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating a spectrum of conditions, including cancer and Alzheimer's disease. researchgate.net For instance, it is a precursor for compounds with anti-inflammatory and mast cell stabilizing properties. google.com The aminoindan motif is also integral to compounds exhibiting biological activities within the central nervous system. researchgate.net

One notable application is in the preparation of rasagiline, a drug used for the treatment of Parkinson's disease. epo.org The synthesis involves the reaction of (R)-1-aminoindan with propargyl chloride. epo.org Although this example uses a related aminoindan, it highlights the importance of the aminoindan core, for which 3-aminoindan-1-one can be a precursor, in constructing complex and therapeutically relevant molecules. The synthesis of various N-propargyl-1-aminoindan derivatives, which have shown promise in pharmaceutical applications, often starts from 1-aminoindan-3-one hydrochloride. google.com

The following table provides examples of pharmaceutical compounds or classes of compounds synthesized using 3-aminoindan-1-one or its close derivatives.

| Target Compound/Class | Therapeutic Area | Reference |

| Rasagiline | Anti-Parkinson's | epo.org |

| Anti-inflammatory agents | Inflammation | google.com |

| Mast cell stabilizers | Allergy | researchgate.netgoogle.com |

| CNS active agents | Neurology | researchgate.net |

Building Block for Complex Organic Molecules

Beyond its role in pharmaceuticals, this compound is a valuable building block for the synthesis of more complex organic molecules. cymitquimica.com Its structure, featuring a fused bicyclic system with both an aromatic ring and a functionalized cyclopentanone (B42830) ring, provides a rigid scaffold upon which intricate molecular architectures can be constructed. This makes it a useful starting material for creating novel ligands for catalysis, as well as materials with unique electronic and optical properties. researchgate.net

The reactivity of both the amine and carbonyl groups allows for sequential or one-pot multi-component reactions, leading to the efficient construction of diverse molecular frameworks. beilstein-journals.org For example, it can be used in the synthesis of spiroacetals and masked 3-aminoindan-1-ones through palladium-catalyzed processes. beilstein-journals.org The ability to selectively functionalize different parts of the molecule makes it a versatile tool for organic chemists aiming to build complex and functionally rich compounds.

Functional Group Transformations and Side Reactions

The chemical reactivity of this compound is dominated by the transformations of its primary amine and carbonyl functional groups, as well as potential reactions on the aromatic ring system.

Amine Group Derivatization

The primary amine group in 3-aminoindan-1-one is a key site for derivatization. It can readily undergo a variety of reactions common to primary amines, allowing for the introduction of diverse functionalities.

Acylation: The amine can be acylated using agents like acetic anhydride (B1165640) to form the corresponding amide. google.com This reaction is often used to protect the amine group or to introduce a specific substituent.

Alkylation: Reaction with alkylating agents, such as propargyl bromide, in the presence of a base, leads to the formation of secondary or tertiary amines. google.com This is a crucial step in the synthesis of compounds like N-propargyl-1-aminoindan derivatives. google.com

Reductive Amination: The amine can participate in reductive amination reactions, although it is more common for the carbonyl group to be the electrophile in such reactions.

Formation of Imines (Schiff Bases): While the carbonyl group is more typically involved in imine formation, the primary amine can react with other aldehydes or ketones. However, intramolecular reactions or reactions where the carbonyl of 3-aminoindan-1-one itself is the electrophile are more prevalent. libretexts.org

Derivatization for Analysis: For analytical purposes, such as chiral gas chromatography, the amine group can be derivatized. sigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride (TFAA) and acetic anhydride. sigmaaldrich.com Various reagents like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl are also used for the derivatization of amine-containing compounds to enhance their detection and separation. nih.gov

The following table summarizes common amine group derivatization reactions.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Acylation | Acetic anhydride | Amide | google.com |

| Alkylation | Propargyl bromide, K2CO3 | Secondary amine | google.com |

| Derivatization for Analysis | TFAA, Acetic Anhydride | N-acylated derivative | sigmaaldrich.com |

| Derivatization for Analysis | Dansyl-Cl, OPA, Fmoc-Cl | Fluorescent/UV-active derivative | nih.gov |

Carbonyl Group Modifications

The ketone carbonyl group at the 1-position is another key reactive center, susceptible to nucleophilic attack.

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride, to form the corresponding 3-aminoindan-1-ol. google.com

Imination: The carbonyl group reacts with primary amines to form imines (Schiff bases). libretexts.org The rate of this reaction is pH-dependent, with optimal rates typically observed around pH 5. libretexts.org

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, the carbonyl group can be converted into an acetal or ketal, which serves as a common protecting group for ketones. organic-chemistry.org This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org

Wittig Reaction: The carbonyl group can potentially undergo the Wittig reaction to form an alkene, although the presence of the amine group might require protection.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. libretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide to the carbonyl group, typically catalyzed by a base, yields a cyanohydrin. libretexts.org

The table below outlines key modifications of the carbonyl group.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Reduction | Sodium Borohydride | Alcohol | google.com |

| Imination | Primary Amine, Acid Catalyst | Imine (Schiff Base) | libretexts.org |

| Acetal Formation | Alcohol, Acid Catalyst | Acetal/Ketal | organic-chemistry.org |

| Addition of Organometallics | Grignard/Organolithium Reagents | Tertiary Alcohol | libretexts.org |

| Cyanohydrin Formation | HCN, Base Catalyst | Cyanohydrin | libretexts.org |

Ring System Functionalization

While the amine and carbonyl groups are the most reactive sites, the aromatic ring of the indan (B1671822) system can also be functionalized, typically through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the amino and carbonyl groups) will influence the position of substitution.

Furthermore, the cyclopentanone ring can undergo reactions at the α-carbon (the carbon atom adjacent to the carbonyl group). These reactions often involve the formation of an enolate intermediate under basic conditions. The potential for C-H functionalization on the indan skeleton has also been explored, offering pathways to novel derivatives. rsc.org For instance, transition metal-catalyzed C-H bond additions to carbonyls and imines represent a modern approach to functionalizing such ring systems. nih.gov

Participation in Electron Transfer Processes

The participation of this compound in electron transfer processes is a subject of scientific interest, although direct and extensive studies on this specific compound are limited. The reactivity of the molecule in redox reactions is primarily associated with its two key functional groups: the ketone and the amino group, both attached to the indane scaffold. The indanone core itself is known to be electrochemically active, and the presence of the amino group can further influence its electronic properties and reactivity.

Research into the electrochemical behavior of related indanone structures provides insight into the potential redox characteristics of 3-Aminoindan-1-one. For instance, studies on the electrochemical fluorination of 1-indanone (B140024) and 1,3-indandione (B147059) have been conducted using cyclic voltammetry. cecri.res.in These investigations reveal that the indanone moiety undergoes anodic oxidation at specific potentials. In the case of 1-indanone, a higher anodic oxidation potential of around 2.0 V (vs. a palladium wire reference electrode) was observed on a glassy carbon electrode in an Et3N·4HF ionic liquid medium. cecri.res.in Well-defined voltammetric peaks were observed for the indanone compounds on a glassy carbon electrode, which extends the background limit for oxidation to 2.3 V compared to a platinum electrode. cecri.res.in

The oxidation process for 1,3-indandione was noted to begin at potentials below 1.5 V, with the main oxidation peak appearing around 1.8 V. cecri.res.in This suggests that the presence and positioning of carbonyl groups significantly impact the ease of electron removal from the molecule. While this data pertains to the unsubstituted indanone and a dione (B5365651) derivative, it establishes the susceptibility of the core structure to oxidation.

Furthermore, derivatization of the indanone structure can modulate its redox properties. A study on ferrocene-modified 5,6-dimethoxy-1-indanone (B192829) derivatives demonstrated reversible redox behavior, as studied by cyclic voltammetry. researchgate.net The introduction of the ferrocenyl group, a well-known redox-active moiety, allows for the tuning of the electrochemical characteristics of the entire molecule. researchgate.net

The amino group in 3-Aminoindan-1-one can also participate in electron transfer reactions, often through the formation of radical cations. In the broader context of cyclic amino ketones, single-electron transfer processes are known to initiate various chemical transformations. For example, photoredox catalysis can facilitate the generation of β-enaminyl radicals from cyclic ketones through a single-electron oxidation of an enamine intermediate. nih.gov This radical species can then engage in further coupling reactions. While not a direct study of 3-Aminoindan-1-one, this highlights a potential pathway for its involvement in electron transfer-mediated synthesis.

It is important to note that the protonation of the amino group, as in the hydrochloride salt, will significantly alter its electronic properties, making it less susceptible to oxidation compared to the free amine. The protonated form would likely direct any initial electron transfer events towards the ketone functionality.

Table of Electrochemical Data for Related Indanone Compounds

| Compound | Method | Electrode | Medium | Observed Potential (vs. Pd reference) | Reference |

| 1-Indanone | Cyclic Voltammetry | Glassy Carbon | Et3N·4HF | ~2.0 V (Anodic Oxidation) | cecri.res.in |

| 1,3-Indandione | Cyclic Voltammetry | Glassy Carbon | Et3N·4HF | ~1.8 V (Main Oxidation Peak) | cecri.res.in |

Structural Characterization and Spectroscopic Analysis of 3 Aminoindan 1 One Hydrochloride Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of modern chemical analysis, providing detailed insight into molecular structure through the interaction of matter with electromagnetic radiation. For a molecule like 3-Aminoindan-1-one hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the methine proton adjacent to the amino group. The aromatic region would typically display complex multiplets corresponding to the four protons on the benzene (B151609) ring. The protons on the five-membered ring (at the C2 and C3 positions) provide key structural information. The C2 methylene protons, being adjacent to a carbonyl group, would appear as a pair of doublets or a more complex multiplet due to geminal and vicinal coupling. The C3 methine proton, adjacent to the electron-withdrawing ammonium (B1175870) group, would be shifted downfield and appear as a multiplet due to coupling with the C2 protons.

While specific experimental data for this compound is not widely published, analysis of related structures such as 1-aminoindan (B1206342) provides a basis for predicting spectral features. researchgate.netresearchgate.net The presence of the carbonyl group at the 1-position in this compound would significantly influence the chemical shifts of adjacent protons compared to 1-aminoindan.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 7.8 | Multiplet (m) |

| C3-H | ~4.5 - 5.0 | Triplet (t) or Doublet of Doublets (dd) |

| C2-H₂ | ~2.8 - 3.5 | Multiplet (m) or two Doublets of Doublets (dd) |

Note: Predicted values are based on standard functional group effects and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. nih.gov

For this compound (C₉H₉NO·HCl), the analysis would typically be performed on the free base, 3-Aminoindan-1-one. The free base has a calculated monoisotopic mass of approximately 147.068 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecule, [M+H]⁺, at an m/z value of approximately 148.076.

High-resolution mass spectrometry could confirm the elemental composition of the parent ion. Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion and inducing fragmentation. The resulting fragmentation pattern provides a structural fingerprint. Plausible fragmentation pathways for the [M+H]⁺ ion of 3-Aminoindan-1-one would include the neutral loss of carbon monoxide (CO) from the ketone group and the loss of ammonia (B1221849) (NH₃).

Table 2: Predicted Mass Spectrometry Data for 3-Aminoindan-1-one

| Species | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₉H₁₀NO]⁺ | 148.076 |

| Fragment [M+H - CO]⁺ | [C₈H₁₀N]⁺ | 120.081 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com

In the IR spectrum of this compound, several characteristic absorption bands would confirm its structure. The most prominent features would be the carbonyl (C=O) stretch of the ketone and the stretches and bends associated with the ammonium (-NH₃⁺) group. The C=O stretch for an α,β-unsaturated ketone fused to an aromatic ring is expected in the region of 1680-1700 cm⁻¹. The ammonium group would give rise to a very broad and strong absorption band in the 2400-3200 cm⁻¹ range, corresponding to the N-H stretching vibrations. Additionally, characteristic N-H bending vibrations would appear around 1500-1600 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2400 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Ketone (C=O) | C=O Stretch | 1680 - 1700 |

| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 |

Data compiled from standard IR correlation tables and analysis of similar compounds. nist.govchemicalbook.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed electron density map can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles. acs.org This technique is unparalleled for establishing the absolute stereochemistry of chiral centers and understanding the conformational preferences and intermolecular interactions, such as hydrogen bonding, in the solid state. wikipedia.org

For this compound, which is chiral, single-crystal X-ray diffraction would provide an unambiguous assignment of the (R) or (S) configuration at the C3 stereocenter. Furthermore, it would reveal the exact conformation of the five-membered indan (B1671822) ring system. The five-membered ring in indane derivatives is not planar and typically adopts a puckered or "envelope" conformation to relieve ring strain. researchgate.net

While a specific crystal structure for this compound is not available in the surveyed public databases, studies on closely related compounds, such as cis-3-aminoindan-1-ol, have been performed. researchgate.net These studies demonstrate that the indan skeleton is favorable for forming extensive hydrogen-bonding networks, which stabilize the crystal lattice. researchgate.net An X-ray analysis of this compound would similarly be expected to show a puckered five-membered ring and a network of hydrogen bonds involving the ammonium group, the carbonyl oxygen, and the chloride counter-ion, defining the crystal packing arrangement.

Computational and Theoretical Investigations of 3 Aminoindan 1 One Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies

Quantum mechanical (QM) and molecular mechanics (MM) methods are powerful tools for investigating the properties of molecular systems. colab.ws QM methods, based on the principles of quantum physics, provide a highly accurate description of electronic structure and bonding. wikipedia.org MM methods, on the other hand, use classical physics to model the interactions between atoms, offering a computationally less expensive way to study large molecular systems and their conformational landscapes. herts.ac.ukacs.org The combination of these methods has been particularly fruitful in the study of 3-aminoindan-1-one and related compounds. nih.govconsensus.app

Conformational Analysis and Energetic Profiles

The conformational flexibility of the five-membered ring in indane systems is a key determinant of their chemical and biological properties. Computational studies, often employing both QM and MM approaches, have been used to map the potential energy surface of these molecules and identify their stable conformers. researchgate.netnih.govaip.org

For the related compound, cis-3-aminoindan-1-ol, quantum mechanical calculations at the DFT (B3LYP) and MP2 levels of theory have identified nine conformational minima. nih.gov These conformers can interchange through ring-puckering and the internal rotation of the hydroxyl and amino groups. nih.gov The relative energies of these conformers determine their population at a given temperature. Similar studies on 2-aminoindan (B1194107) have also identified multiple stable conformers, with the most stable one being stabilized by an intramolecular N-H···π hydrogen bond. acs.org Ab initio calculations in the gas phase for 2-aminoindane-2-phosphonic acid indicate a small energy barrier between its two possible conformations. psu.edu

| Computational Method | Key Findings | Reference |

| DFT (B3LYP) and MP2 | Identified nine conformational minima for cis-3-aminoindan-1-ol. | nih.gov |

| MP2/6-311+G(d,p) | Assigned molecular structures of three conformers of 2-aminoindan. | acs.org |

| Ab initio (HF/6-31G(d)) | Calculated a small energy barrier between two conformations of 2-aminoindane-2-phosphonic acid. | psu.edu |

Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the structure, stability, and reactivity of 3-aminoindan-1-one systems. nih.gov Both intermolecular and intramolecular hydrogen bonds can be formed, and their strengths and geometries have been extensively studied using computational methods.

In cis-3-aminoindan-1-ol, intramolecular hydrogen bonds such as OH···π, NH···π, NH···OH, and HN···HO are of critical importance for conformational stability. nih.gov Theoretical calculations have shown that this compound predominantly exists in a ring-puckering form stabilized by a strong HN···HO interaction. nih.gov The Atoms-in-Molecules (AIM) theory has been used to analyze these interactions by calculating the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. nih.gov The presence of strong intramolecular hydrogen bonding can reduce the tendency for intermolecular association. rsc.org In some cases, the cooperativity effect can significantly enhance hydrogen bond strength. acs.org

| Type of Hydrogen Bond | System Studied | Significance | Reference |

| Intramolecular HN···HO | cis-3-aminoindan-1-ol | Stabilizes the predominant ring-puckering conformer. | nih.gov |

| Intramolecular N-H···π | 2-aminoindan | Stabilizes the most stable conformer. | acs.org |

| Intermolecular | Amino alcohols | Strong intramolecular H-bonds reduce intermolecular association. | rsc.org |

Exploration of Reaction Mechanisms and Transition State Geometries

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and characterizing the high-energy transition states that are difficult to observe experimentally. wayne.edu For reactions involving 3-aminoindan-1-one derivatives, theoretical calculations have provided detailed insights into the reaction pathways.

A combined synthetic and computational study on the rearrangement of dilithiated isoindoline-1,3-diols to 3-aminoindan-1-ones proposed a mechanism involving the formation of singlet carbenes followed by intramolecular C-H insertion. nih.govconsensus.app The MP2 level of theory was used to investigate the structures and properties of the lithiated intermediates. nih.gov Two possible reaction routes, A and B, were identified for the carbene mechanism. nih.gov DFT calculations have also been used to study the enantiodetermining step in the aminoarylation of alkenes, revealing the transition state leading to the observed product configuration. nih.gov

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgacs.org It is widely used to investigate the electronic structure, geometry, vibrational frequencies, and reactivity of molecules, including 3-aminoindan-1-one systems. nih.govsci-hub.st

Geometry Optimization and Vibrational Frequency Analysis

A fundamental application of DFT is the optimization of molecular geometries to find the minimum energy structures. nih.gov This is a crucial first step in any computational study, as the geometry dictates many of a molecule's properties. For instance, in a study of a bicyclic phenol-amine, gas-phase geometries were computed using DFT at the B3LYP/6-31G(d,p) level. nih.gov

Once the optimized geometry is obtained, vibrational frequency analysis is typically performed. nih.gov This calculation serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational spectra that can be compared with experimental data (e.g., from IR and Raman spectroscopy) to validate the computational model. For example, in the study of 1-aminoindan (B1206342), B3LYP/cc-pVTZ calculations were used to assign low-frequency ring twisting and puckering modes. aip.org

| System | DFT Functional/Basis Set | Key Findings | Reference |

| Bicyclic phenol-amine | B3LYP/6-31G(d,p) | Computed gas-phase geometries. | nih.gov |

| 1-aminoindan | B3LYP/cc-pVTZ | Assigned low-frequency ring twisting and puckering modes. | aip.org |

| cis-3-aminoindan-1-ol | B3LYP | Evaluated the role of intramolecular hydrogen bonds in stabilizing conformers. | nih.gov |

Proton Transfer Surface Analysis and Kinetic Effects

DFT calculations are also employed to study reaction dynamics, such as proton transfer processes. By mapping the potential energy surface for proton transfer, researchers can gain insights into the reaction mechanism and predict kinetic isotope effects (KIEs).

In a study of proton-coupled oxidations of phenol-amines, DFT (B3LYP) was used to calculate the proton transfer surfaces. nih.gov The calculations showed that an increased proton transfer distance in one of the phenol-amines correlated with a smaller kinetic isotope effect, a finding that was consistent with experimental observations. nih.gov The level of theory used was (U)B3LYP with a 6-31G(d) basis set for most atoms, and a 6-31G(d,p) basis set for the transferring proton to better describe its behavior. nih.gov

Theoretical Insights into Stereochemical Control and Selectivity

Computational and theoretical investigations have provided significant insights into the factors governing the stereochemical outcomes of reactions involving 3-aminoindan-1-one systems. These studies employ quantum mechanical methods to model reaction pathways, analyze the stability of intermediates and transition states, and elucidate the non-covalent interactions that dictate stereoselectivity.

A notable area of investigation has been the unexpected rearrangement of dilithiated isoindoline-1,3-diols to form diastereomeric 3-aminoindan-1-ones. acs.orgconsensus.app Computational studies, utilizing methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have been instrumental in deciphering the complex mechanism of this transformation. acs.orgconsensus.app It is proposed that the reaction proceeds through the formation of a singlet carbene, which is then trapped via an intramolecular C-H insertion. acs.orgconsensus.app

Theoretical calculations have explored two potential reaction pathways, with a focus on the diverse lithiated intermediates that are likely involved. consensus.app These computational models have provided insight into the structures and properties of these transient species. consensus.app A key finding from these theoretical studies is the metamorphosis of the CCN atom triad, which shifts from a near sp-hybridized aza-allene type geometry in more stable non-carbene lithium enolates to a roughly sp2-hybridized arrangement in their carbene keto tautomers. consensus.app The stability of these intermediates is significantly influenced by the presence of a lithium ion, which bridges the nitrogen and carbonyl oxygen atoms to form a seven-membered quasi-ring. consensus.app

Further theoretical work has focused on the conformational analysis of related systems, such as cis-3-aminoindan-1-ol, to understand the fundamental interactions that control the stereochemistry of the indane framework. nih.govresearchgate.net These studies, using DFT (B3LYP) and MP2 methods, have identified multiple conformational minima that can interchange through ring-puckering and the rotation of the amino and hydroxyl groups. nih.govresearchgate.net The relative energies of these conformers are crucial for determining the most stable three-dimensional structures.

The stability of these conformers is largely governed by intramolecular hydrogen bonds. nih.govresearchgate.net Theoretical calculations have demonstrated that a strong HN∙∙∙∙HO hydrogen bond is a predominant factor in stabilizing the most favored ring-puckering form. nih.govresearchgate.net The analysis of electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) using the Atoms-in-Molecules (AIM) theory has been applied to characterize these intramolecular interactions. nih.govresearchgate.net While the existence of other weak interactions like OH∙∙∙∙π and NH∙∙∙∙π has been investigated, their presence has not been definitively confirmed by topological criteria in all cases. nih.govresearchgate.net

The insights gained from these computational studies are critical for understanding and predicting the stereochemical outcomes of synthetic routes to 3-aminoindan-1-one derivatives. By modeling the energies of different diastereomeric transition states and intermediates, chemists can rationalize the observed selectivity and design more efficient and stereoselective syntheses.

Emerging Research Directions and Future Prospects in 3 Aminoindan 1 One Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 3-aminoindan-1-one and its derivatives is a dynamic area of research, with chemists continuously seeking more efficient, stereoselective, and environmentally benign methods.

A notable advancement is the palladium-catalyzed three-component annulation reaction. This one-pot process involves the reaction of salicylic (B10762653) aldehyde triflates, ethylene (B1197577) glycol vinyl ether, and various secondary amines to produce protected 3-aminoindan-1-ones. acs.org The reaction proceeds through an initial internal Heck arylation, followed by the formation of an iminium ion and a subsequent tandem cyclization. acs.org Researchers have utilized multivariate design to optimize reaction conditions, leading to robust and convenient synthesis. acs.org

Another innovative approach involves the unexpected rearrangement of dilithiated isoindoline-1,3-diols. colab.wssci-hub.st This method proceeds via N-lithioaminoarylcarbenes to yield 3-aminoindan-1-one derivatives. orcid.org Furthermore, a Mannich annulation of 2-acetylbenzaldehydes with secondary amines provides another route to this important class of compounds. scilit.com

Stereoselective synthesis has also been a key focus, with methods developed to produce enantiomerically pure (R)- and (S)-3-aminoindan-1-ones. One such method utilizes triflates of salicylic sulfinyl imines and ethylene glycol vinyl ether, proceeding through a regioselective Heck reaction and a stereoselective Lewis acid-mediated annulation. diva-portal.org The resulting pure enantiomers have been successfully incorporated into biologically active molecules. diva-portal.org

The development of these novel synthetic strategies opens up new avenues for creating a diverse library of 3-aminoindan-1-one derivatives for further investigation.

Application in Catalyst Development and Ligand Design

The inherent structural features of 3-aminoindan-1-one derivatives make them promising candidates for the development of novel catalysts and ligands in organic synthesis. The presence of both a nitrogen atom and a carbonyl group provides potential coordination sites for metal centers, while the rigid indane framework can impart specific stereochemical control in catalytic transformations.

While direct applications of 3-aminoindan-1-one hydrochloride itself as a catalyst or ligand are still emerging, the broader class of aminoindan derivatives has shown significant promise. For instance, the related 1-aminoindane scaffold is a key component in ligands used for asymmetric catalysis.

Research into 1-indanone (B140024) and 1,3-indandione (B147059) derivatives has demonstrated their potential as ligands for targeting misfolded protein aggregates, a crucial area in neurodegenerative disease research. nih.gov These studies, while not directly involving 3-aminoindan-1-one, highlight the utility of the indanone framework in designing molecules with specific binding properties. nih.gov The insights gained from these investigations can inform the design of 3-aminoindan-1-one-based ligands for similar applications or for catalytic processes where precise molecular recognition is key.

The development of synthetic methods for functionalized 3-aminoindan-1-ones will undoubtedly fuel further exploration into their catalytic and ligand applications. The ability to introduce various substituents onto the aromatic ring or the amino group will allow for the fine-tuning of electronic and steric properties, which is critical for optimizing catalyst performance and ligand-metal interactions.

Advanced Computational Modeling for Novel 3-Aminoindan-1-one Derivatives

Computational modeling has become an indispensable tool in modern drug discovery and materials science, and its application to the study of 3-aminoindan-1-one derivatives is a burgeoning area of research. Techniques such as Density Functional Theory (DFT) and molecular docking are being employed to predict the properties and activities of novel derivatives, thereby guiding synthetic efforts and accelerating the discovery process.

Computational studies can provide valuable insights into the conformational landscape and molecular structure of aminoindane derivatives. researchgate.net For instance, a combination of chirped-excitation Fourier-transform microwave spectroscopy and computational methods has been used to characterize the different conformers of 1-aminoindane in the gas phase. researchgate.net Such detailed structural information is crucial for understanding the structure-activity relationships of these molecules.

In the context of drug design, computational modeling is used to predict the binding affinity of 3-aminoindan-1-one derivatives to biological targets. Docking studies can simulate the interaction of these molecules with the active sites of enzymes or receptors, helping to identify promising candidates for further experimental investigation. dokumen.pubmdpi.com For example, computational tools are being used to design galantamine derivatives with dual-site binding capabilities for acetylcholinesterase, a key target in Alzheimer's disease therapy. dokumen.pub

Furthermore, computational methods are being used to elucidate reaction mechanisms for the synthesis of 3-aminoindan-1-one derivatives. DFT calculations can help to identify the most plausible reaction pathways and transition states, providing a deeper understanding of the reaction and aiding in the optimization of reaction conditions. bohrium.com This synergy between experimental and computational chemistry is expected to drive the rational design of novel 3-aminoindan-1-one derivatives with enhanced properties.

Interdisciplinary Approaches in Organic Synthesis and Materials Science

The unique properties of 3-aminoindan-1-one and its derivatives are fostering interdisciplinary research that bridges organic synthesis and materials science. The ability to tailor the molecular structure of these compounds opens up possibilities for their use in the development of advanced materials with novel optical, electronic, and biological properties. nih.gov

In materials science, organic molecules with specific functionalities are in high demand for applications in electronics, photonics, and sensor technology. The 3-aminoindan-1-one scaffold, with its combination of an aromatic ring system and a reactive amino group, serves as a versatile platform for constructing such functional materials. For instance, derivatives of 3-aminoindan-1-one can be utilized as precursors in the synthesis of fluorescent dyes, which have broad applications in research and diagnostics. lookchem.com

A recent study demonstrated the use of a related compound, 2-aminoindan (B1194107) hydrochloride, in the fabrication of high-performance inverted methylammonium-free perovskite solar cells. researchgate.net The incorporation of this organic molecule at the interface of the perovskite material led to a significant improvement in the power conversion efficiency and operational stability of the solar cells. researchgate.net This highlights the potential for aminoindan derivatives to play a crucial role in the development of next-generation energy technologies.

The intersection of organic synthesis and materials science is also evident in the development of "smart" materials that can respond to external stimuli. nih.gov The ability to functionalize the 3-aminoindan-1-one core with responsive moieties could lead to the creation of materials that change their properties in response to light, pH, or the presence of specific analytes. Such materials could find applications in areas ranging from drug delivery to environmental sensing.

The continued collaboration between organic chemists and materials scientists is expected to unlock the full potential of 3-aminoindan-1-one derivatives in creating innovative technologies.

Q & A

Q. What analytical techniques are recommended for characterizing the purity of 3-Aminoindan-1-one hydrochloride in research settings?

- Methodological Answer : Purity assessment should combine orthogonal analytical methods:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid) to quantify impurities .

- Nuclear Magnetic Resonance (NMR) : - and -NMR in DMSO-d can confirm structural integrity and detect residual solvents .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., ±0.4% deviation) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 standard), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Training : Document SOP-specific training, including emergency procedures for ingestion or exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent purity, temperature, and measurement techniques. To standardize:

- Solvent Screening : Test solubility in DMSO, water, ethanol, and dichloromethane at 25°C and 37°C under controlled humidity .

- Analytical Consistency : Use nephelometry or UV-Vis spectroscopy at λ~280 nm for quantification .

- Report Variables : Document ionic strength, pH, and equilibration time (e.g., 24-hour agitation) to enable cross-study comparisons .

Q. What strategies optimize synthesis yield of this compound while minimizing by-products?

- Methodological Answer :

- Reaction Optimization :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (prevents over-amination) |

| Reagent Ratio | 1.2:1 (amine:indanone precursor) |

| Catalyst | 10 mol% ZnCl (enhances regioselectivity) |

- Purification : Use recrystallization from ethanol/water (7:3 v/v) to remove unreacted starting materials .

- By-Product Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1) and quench excess HCl with NaHCO .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Validation :

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm and NH bands at 2500–3000 cm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability .

Data Contradiction Analysis

Q. How to address conflicting data on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Degradation Studies :

| Condition | Protocol | Outcome |

|---|---|---|

| Acidic (pH 2) | 0.1 M HCl, 37°C, 48h | ≤5% degradation (HPLC) |

| Basic (pH 9) | 0.1 M NaOH, 37°C, 24h | >90% degradation (amide formation) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.